molecular formula C12H13NO2 B2765087 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one CAS No. 952710-33-7

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one

Cat. No.: B2765087
CAS No.: 952710-33-7
M. Wt: 203.241
InChI Key: MBHFEIHWHZHDAS-UHFFFAOYSA-N
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Description

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring. Key structural features include:

  • Methoxy group at the 8-position of the benzene ring.
  • Methyl group at the 1-position of the azepine ring.
  • Ketone functionality at the 2-position (lactam structure).

Properties

IUPAC Name

8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHFEIHWHZHDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)C=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Therapeutics
One of the most notable applications of 8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is as an intermediate in the synthesis of Ivabradine, a drug used for treating heart conditions such as angina pectoris and myocardial infarction. The compound acts by slowing down heart rate, making it valuable in managing various cardiac rhythm disturbances .

2. Anticancer Activity
Research indicates that derivatives of benzazepines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values indicating potent inhibitory effects on cell proliferation in breast cancer cells (MCF-7) ranging from 1.2 µM to 5.3 µM .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions. A notable method involves the treatment of 8-substituted benzazepines with phosphoryl chloride under reflux conditions, leading to the formation of multiple products, including dimers and other derivatives .

Table 1: Antiproliferative Activity of Benzazepine Derivatives

Compound NameCell LineIC50 (µM)
This compoundMCF-73.1
5-Methyl-benzazepineMCF-72.5
4-Chloro-benzazepineMCF-74.0

Table 2: Synthesis Conditions and Yields

Reaction ConditionsYield (%)Major Products
Phosphoryl Chloride, Reflux 45 min40 - 60%Dimerization products
Temperature: -50 to 110 °CVariableVarious derivatives

Case Studies

Case Study 1: Synthesis of Ivabradine Precursor
In a study focusing on the synthesis of Ivabradine, researchers utilized this compound as a key intermediate. The reaction involved multiple steps including reduction reactions in organic solvents like THF and DMF, yielding high amounts of the desired product with good purity levels .

Case Study 2: Anticancer Research
A series of experiments were conducted to evaluate the anticancer properties of benzazepine derivatives. The compound demonstrated significant activity against MCF-7 breast cancer cells with an IC50 value of 3.1 µM, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table highlights key structural differences between 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one and related benzazepinones:

Compound Name Substituents Core Structure Key Features
This compound 8-OCH₃, 1-CH₃ Benzazepin-2-one Methoxy at C8, methyl at N1, lactam ring
7,8-Dimethoxy-3-methyl-1,3-dihydro-2H-3-benzazepin-2-one 7-OCH₃, 8-OCH₃, 3-CH₃ Benzazepin-2-one Dual methoxy groups at C7/C8, methyl at N3
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one 7-OCH₃, 8-OCH₃, 3-(CH₂)₃I Benzazepin-2-one Iodopropyl chain at N3, dimethoxy groups
8-Methoxy-1H-benzo[d]azepine-2(3H)-one 8-OCH₃ Benzazepin-2-one No methyl group; unsaturated azepine ring
Eleutherinone (8-methoxy-1-methyl-naphthofuran-4,9-dione) 8-OCH₃, 1-CH₃ Naphthofuran-dione Fused naphthoquinone-furan scaffold (different core)

Key Observations :

  • Substituent positions (e.g., methoxy at C8 vs. C7/C8) significantly alter electronic and steric properties.
Physical Properties:
  • Melting Points: High melting points (>300°C) are common among benzazepinones (e.g., compounds 8 and 9 in ) due to strong intermolecular hydrogen bonding .
  • Spectroscopic Data: Eleutherinone: NMR (¹H and ¹³C) and NOESY experiments confirm the 8-methoxy-1-methyl arrangement and planar naphthoquinone structure . 7,8-Dimethoxy derivatives: IR spectra show characteristic C=O (1690–1710 cm⁻¹) and O-H/N-H (3200–3400 cm⁻¹) stretches .

Biological Activity

8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is a heterocyclic compound with a unique benzazepine core structure. Its molecular formula is C12H13NO2, and it has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to modulate the activity of various enzymes and receptors, which can lead to diverse physiological effects. The exact mechanism often depends on the context of its application and the specific biological pathways involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases.

Neuropharmacological Activity

Given its structural similarity to other benzazepines known for their neuropharmacological effects, this compound is being explored for its potential role in treating central nervous system disorders. Preliminary studies suggest it may influence serotonin (5-HT) receptor activity, which is critical in mood regulation and various psychiatric conditions .

In Vitro Studies

Recent studies have highlighted the compound's ability to inhibit specific enzymes related to neurotransmitter metabolism. For instance, it has shown promise as a selective antagonist at certain adenosine receptors, which could have implications for conditions like anxiety and depression .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how modifications to the benzazepine structure affect biological activity. The presence of the methoxy group at position 8 has been identified as crucial for enhancing receptor affinity and selectivity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, anti-inflammatoryMethoxy substitution enhances activity
8-Methoxy-3-methyl-1,3-dihydro-3-benzazepin-2-oneSimilar pharmacological profileDifferent methyl group position
1-Oxo-2,3-dihydro-1H-indene-2-carboxylateVaries; less studiedDistinct core structure

Q & A

Q. What are the recommended synthetic routes for 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzazepine precursors under controlled conditions. Key steps include:
  • Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce ketone functionalities.
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates.
  • Substitution : Halogenation (e.g., Br₂ or Cl₂) followed by nucleophilic substitution with methoxy groups.
    Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (e.g., dichloromethane for non-polar intermediates), and catalyst choice (e.g., Pd/C for hydrogenation). Purity is optimized via recrystallization in ethanol or acetonitrile .

Table 1 : Common Reagents and Conditions

Reaction TypeReagents/ConditionsYield Range
CyclizationDCM, 70°C, 12h65–75%
OxidationKMnO₄, H₂SO₄80–85%
MethoxylationNaOMe, MeOH, reflux70–78%

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and methyl (-CH₃) substituents. Key peaks: δ 3.3–3.5 ppm (OCH₃), δ 1.2–1.4 ppm (CH₃).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 219.1 (C₁₂H₁₃NO₂).
  • X-ray Crystallography : Resolve stereochemistry and confirm the benzazepinone core.
  • HPLC-PDA : Purity assessment using a C18 column (ACN:H₂O gradient, 90:10 to 50:50) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy position) influence the compound's pharmacological profile?

  • Methodological Answer : Structural analogs show that:
  • Methoxy Position : Para-methoxy (vs. ortho/meta) enhances lipophilicity (logP +0.3), improving blood-brain barrier penetration.
  • Methyl Group : N-methylation reduces metabolic degradation (t₁/₂ increased by 40% in hepatic microsomes).
  • Assay Systems : Use in vitro CYP450 inhibition assays (e.g., CYP3A4) and in vivo pharmacokinetic studies in rodents to correlate substituent effects with bioavailability. For example, 8-methoxy derivatives exhibit 2-fold higher AUC₀–24h compared to 7-methoxy analogs .

Q. What strategies resolve contradictory biological activity data in different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific conditions:
  • Receptor Binding vs. Functional Assays : Validate target engagement using radioligand binding (e.g., ³H-labeled analogs) alongside cAMP/GTPγS functional assays.
  • Species Differences : Compare human vs. rodent receptor isoforms (e.g., 5-HT₂A affinity varies by 30% between species).
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites in in vivo studies that may mask parent compound effects. For example, demethylated metabolites of 8-methoxy analogs show antagonistic activity in functional assays .

Q. What computational methods predict the compound's reactivity in novel chemical transformations?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for ring-opening reactions (e.g., B3LYP/6-31G* level). Predict regioselectivity in electrophilic aromatic substitution.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide reaction conditions.
  • Docking Studies : Map interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways. Validate with experimental IC₅₀ values from hepatic microsome assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across inhibition studies?

  • Methodological Answer : Discrepancies may stem from:
  • Assay Variability : Standardize protocols (e.g., pre-incubation time, ATP concentration in kinase assays).
  • Compound Stability : Verify compound integrity via LC-MS before/during assays.
  • Statistical Power : Use ≥3 independent replicates and report SEM. For example, IC₅₀ for MAO-A inhibition ranges from 1.2–2.5 µM due to variations in enzyme sources (recombinant vs. tissue-derived) .

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